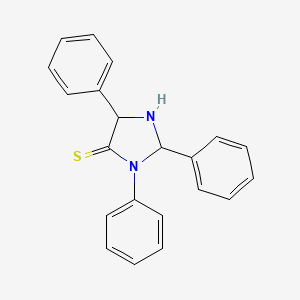
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, nitro groups, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The starting materials often include 2,4,5-trichlorobenzene and 2,4-dinitronaphthalene. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted benzene or naphthalene derivatives.
Applications De Recherche Scientifique
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and inhibition due to its complex structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The nitro groups may undergo redox reactions, leading to the generation of reactive intermediates that can affect cellular processes. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar chlorinated aromatic structure.
2,4-Dinitrophenol: A compound with nitro groups that shares some reactivity characteristics.
Sulfanilamide: A sulfonamide antibiotic with a simpler structure.
Uniqueness
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
52078-05-4 |
|---|---|
Formule moléculaire |
C16H8Cl3N3O6S |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
2,4,5-trichloro-N-(2,4-dinitronaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H8Cl3N3O6S/c17-10-5-12(19)15(6-11(10)18)29(27,28)20-16-9-4-2-1-3-8(9)13(21(23)24)7-14(16)22(25)26/h1-7,20H |
Clé InChI |
UKVPRWRKKSABAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


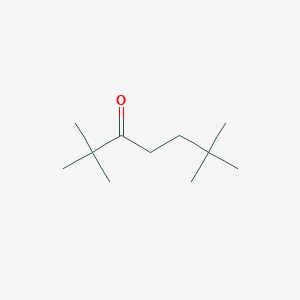
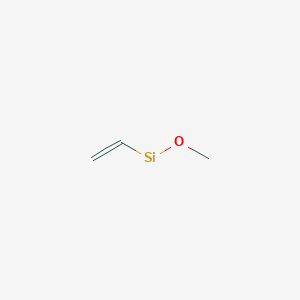
![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)




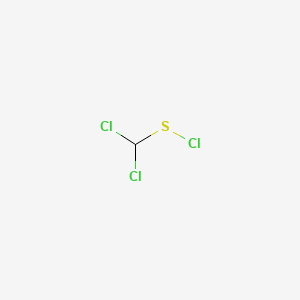
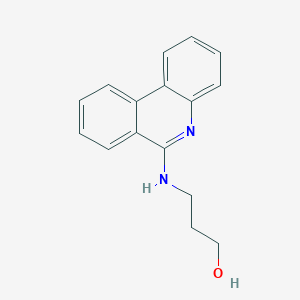

![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)
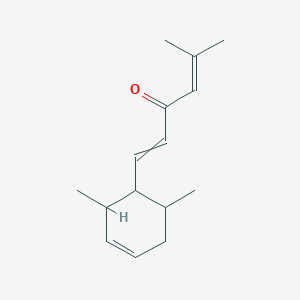
![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)
